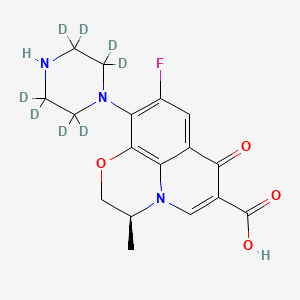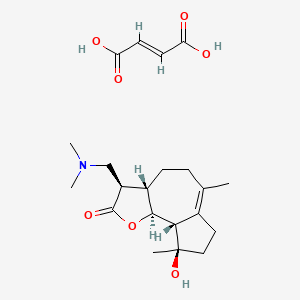
(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACT001, also known as dimethylaminomicheliolide, is a guaianolide sesquiterpene lactone developed by Accendatech Co., Ltd. in Tianjin, China. It has been certified as an orphan drug by the Food and Drug Administration in the United States and the European Union. ACT001 is currently undergoing phase II clinical trials for the treatment of glioblastoma, a highly aggressive and malignant brain tumor .
Preparation Methods
ACT001 is synthesized from feverfew chrysanthemum lactone, which is first extracted from the feverfew plant. The synthetic route involves several steps, including the modification of the lactone structure to introduce the dimethylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods for ACT001 are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact.
Chemical Reactions Analysis
ACT001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ACT001 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
ACT001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivity of sesquiterpene lactones. In biology, ACT001 has been shown to inhibit the proliferation of glioma cells by targeting plasminogen activator inhibitor-1 and inhibiting the PI3K/AKT pathway . In medicine, ACT001 is being investigated for its potential to treat various types of cancer, including glioblastoma, non-small cell lung cancer, and neuromyelitis optica spectrum disorder . In industry, ACT001 is being explored for its potential use as an anti-inflammatory agent and as a component in drug formulations .
Mechanism of Action
The mechanism of action of ACT001 involves the inhibition of the nuclear factor kappa B signaling pathway by directly binding to IKK beta and inhibiting its phosphorylation. This leads to the downregulation of manganese superoxide dismutase protein expression and the promotion of reactive oxygen species production, which induces apoptosis and cell cycle arrest in glioma cells . Additionally, ACT001 has been shown to alleviate inflammation and pyroptosis through the peroxisome proliferator-activated receptor gamma/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced alveolar macrophages .
Comparison with Similar Compounds
ACT001 is unique compared to other similar compounds due to its dual mechanism of action, targeting both the nuclear factor kappa B and PI3K/AKT pathways. Similar compounds include parthenolide, a natural product extracted from the feverfew plant, which also exhibits anti-inflammatory and anti-cancer properties . Another similar compound is micheliolide, which shares a similar chemical structure but lacks the dimethylamino group present in ACT001 . These structural differences contribute to the distinct biological activities and therapeutic potential of ACT001.
Properties
CAS No. |
1582289-91-5 |
|---|---|
Molecular Formula |
C21H31NO7 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1 |
InChI Key |
PDWGVXJIDIRQME-DCNFBYMVSA-N |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


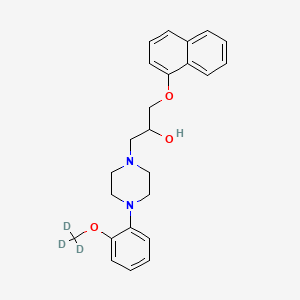
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
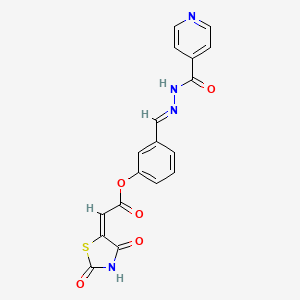
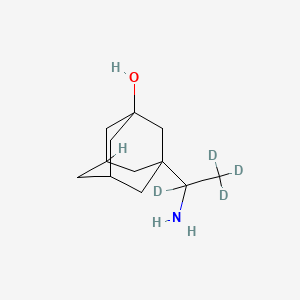
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
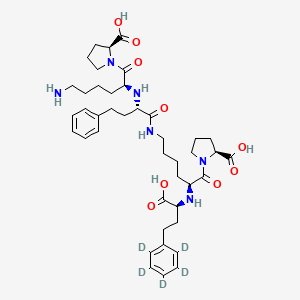
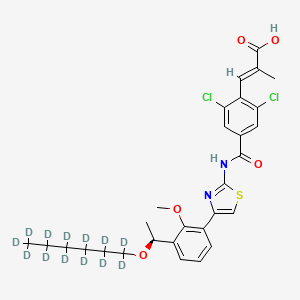
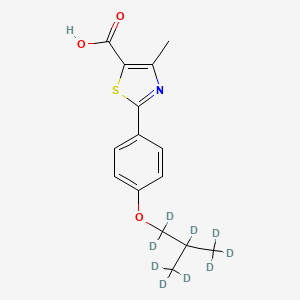
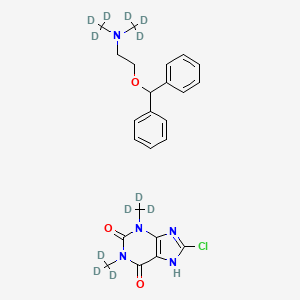
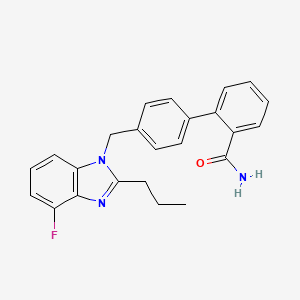
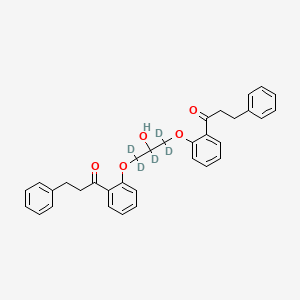
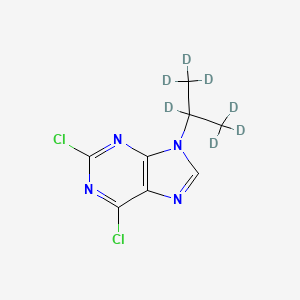
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
